molecular formula C11H13NO3 B3316089 Ethyl 2-amino-3-oxo-3-phenylpropanoate CAS No. 95271-93-5

Ethyl 2-amino-3-oxo-3-phenylpropanoate

Cat. No.: B3316089
CAS No.: 95271-93-5
M. Wt: 207.23 g/mol
InChI Key: CHWTZIZZJYGBFB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of phenylalanine and contains an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent esterification.

Another method involves the reduction of ethyl 2-bromo-3-oxo-3-phenylpropanoate using sodium borohydride in methanol at low temperatures. This reduction yields the desired compound with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amides and other nitrogen-containing derivatives.

Scientific Research Applications

Biological Activities

Ethyl 2-amino-3-oxo-3-phenylpropanoate exhibits a range of biological activities, making it a valuable compound in pharmaceutical research:

Antimicrobial Properties

Research has shown that derivatives of this compound possess antimicrobial activities against various bacterial strains. A study indicated that modifications to the phenyl group can enhance antibacterial efficacy .

Anticancer Activity

Compounds derived from this compound have been investigated for their potential in cancer therapy. For instance, certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting their utility as lead compounds for anticancer drug development .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic benefits in diseases such as diabetes and obesity .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Objective Findings
Study on Antimicrobial ActivityTo evaluate the antibacterial properties of synthesized derivativesDerivatives showed significant inhibition against E. coli and S. aureus strains .
Investigation of Anticancer PropertiesTo assess cytotoxic effects on cancer cell linesCertain derivatives exhibited IC50 values in the micromolar range against breast cancer cells .
Enzyme Inhibition StudyTo identify potential inhibitors for metabolic enzymesSome derivatives effectively inhibited α-glucosidase, indicating potential for diabetes management .

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-oxo-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors or enzymes in biological systems, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-phenylpropanoate: Similar structure but lacks the amino group.

    Methyl 3-oxo-3-phenylpropanoate: Similar structure with a methyl ester instead of an ethyl ester.

    Ethyl 2-isocyanato-3-phenylpropanoate: Contains an isocyanate group instead of an amino group.

Uniqueness

Ethyl 2-amino-3-oxo-3-phenylpropanoate is unique due to the presence of both an amino group and a keto group in its structure This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis

Biological Activity

Ethyl 2-amino-3-oxo-3-phenylpropanoate, also known as ethyl phenylpyruvate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13NO3C_{11}H_{13}NO_3 and a molecular weight of approximately 219.23 g/mol. The structure includes an ethyl ester group, an amino group, and a phenyl group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the ketone group enhances lipophilicity, allowing effective interactions with hydrophobic pockets in enzymes and receptors. This can modulate protein activity, leading to various biochemical effects.

Pharmacological Properties

Recent studies have indicated that this compound may exhibit several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them potential candidates for therapeutic applications in inflammatory diseases.
  • Analgesic Effects : There is evidence to suggest that this compound may also exhibit analgesic properties, which could be beneficial in pain management.
  • Antioxidant Activity : Some studies have indicated that compounds similar to this compound may have antioxidant effects, contributing to their potential health benefits .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
Anti-inflammatoryPotential to reduce inflammation in various models,
AnalgesicMay provide pain relief similar to known analgesics,
AntioxidantCapable of scavenging free radicals ,

Case Study: Pain Management

A study conducted on mice evaluated the analgesic effects of this compound in a formalin-induced pain model. Results indicated a significant reduction in pain behavior compared to control groups, suggesting its potential as an analgesic agent. The mechanism was hypothesized to involve modulation of nociceptive pathways .

Case Study: Inflammation Reduction

In vitro studies using macrophage cell lines demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which the compound may exert its anti-inflammatory effects through the inhibition of key signaling pathways involved in inflammation .

Properties

IUPAC Name

ethyl 2-amino-3-oxo-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWTZIZZJYGBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95271-93-5
Record name Ethyl β-oxo-DL-phenylalaninate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z76Y2PB85P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 2-amino-3-oxo-3-phenylpropanoate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 2-amino-3-oxo-3-phenylpropanoate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 2-amino-3-oxo-3-phenylpropanoate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 2-amino-3-oxo-3-phenylpropanoate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 2-amino-3-oxo-3-phenylpropanoate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 2-amino-3-oxo-3-phenylpropanoate

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